molecular formula C9H11ClFNO2 B2701357 Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride CAS No. 2253631-07-9

Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride

Cat. No.: B2701357
CAS No.: 2253631-07-9
M. Wt: 219.64
InChI Key: QKMKZTVXYKLNBC-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride is a chemical compound with the molecular formula C9H10FNO2·HCl. It is a derivative of benzoic acid and is characterized by the presence of an amino group, a fluoro group, and a methyl ester group on the benzene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride typically involves the esterification of 4-amino-2-fluoro-6-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-2-fluorobenzoate: Similar structure but lacks the methyl group on the benzene ring.

    Methyl 4-amino-2-chloro-6-methylbenzoate: Similar structure but has a chlorine atom instead of a fluorine atom.

    Methyl 4-amino-2-methylbenzoate: Similar structure but lacks the fluorine atom.

Uniqueness

Methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride is unique due to the presence of both the fluoro and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 4-amino-2-fluoro-6-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c1-5-3-6(11)4-7(10)8(5)9(12)13-2;/h3-4H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMKZTVXYKLNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253631-07-9
Record name methyl 4-amino-2-fluoro-6-methylbenzoate hydrochloride
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